1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC15937981
Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 1-(5-ethenylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C16H16N2/c1-2-13-9-10-16(17-12-13)18-11-5-7-14-6-3-4-8-15(14)18/h2-4,6,8-10,12H,1,5,7,11H2 |
| Standard InChI Key | UCCAKBOGVJJRPZ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Introduction
1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the class of heterocyclic compounds. It features a tetrahydroquinoline core substituted with a vinylpyridine moiety, contributing to its unique chemical properties and potential biological activities. This compound is specifically categorized under pyridine derivatives, known for their diverse biological activities.
Synthesis Methods
The synthesis of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of appropriate precursors. Common synthetic routes include reactions between vinylpyridine derivatives and tetrahydroquinoline precursors. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Biological Activities and Potential Applications
Derivatives of tetrahydroquinoline are known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The vinylpyridine moiety may enhance these effects by facilitating interactions with biological macromolecules. While specific biological activities of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline are not extensively documented, its structural features suggest potential applications in medicinal chemistry and materials science.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and characterizing the final product.
Comparison with Related Compounds
1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline, a related compound, incorporates a methyl group into the vinylpyridine moiety. This compound also exhibits potential applications in medicinal chemistry and materials science due to its unique structural features .
Data Table: Comparison of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline and 1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
| Property | 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline | 1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline |
|---|---|---|
| Molecular Formula | C16H16N2 | C17H18N2 |
| Molecular Weight | 236.31 g/mol | 250.34 g/mol |
| Synthesis | Condensation of vinylpyridine and tetrahydroquinoline precursors | Similar synthetic routes involving vinylpyridine derivatives and tetrahydroquinoline precursors |
| Biological Activities | Potential anti-inflammatory and antimicrobial properties | Potential applications in medicinal chemistry and materials science |
| Analytical Techniques | NMR, HPLC | NMR, MS |
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